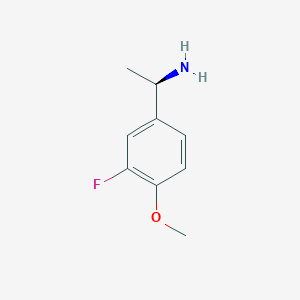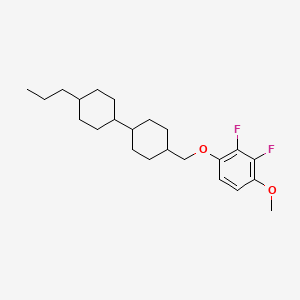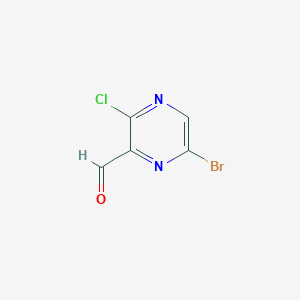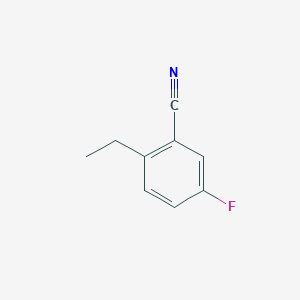![molecular formula C22H18O2 B13124334 1-[(4-Methoxyphenyl)methoxy]anthracene CAS No. 917985-33-2](/img/structure/B13124334.png)
1-[(4-Methoxyphenyl)methoxy]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxybenzyl)oxy)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 1-((4-Methoxybenzyl)oxy)anthracene is characterized by the presence of a methoxybenzyl group attached to the anthracene core through an oxygen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxybenzyl)oxy)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Anthracene+4-Methoxybenzyl chlorideK2CO3,DMF1-((4-Methoxybenzyl)oxy)anthracene
Industrial Production Methods: Industrial production of 1-((4-Methoxybenzyl)oxy)anthracene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Methoxybenzyl)oxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Applications De Recherche Scientifique
1-((4-Methoxybenzyl)oxy)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-((4-Methoxybenzyl)oxy)anthracene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing damage to targeted cells. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound without the methoxybenzyl group.
Anthraquinone: An oxidized derivative of anthracene.
9,10-Diphenylanthracene: A derivative with phenyl groups attached to the anthracene core.
Uniqueness: 1-((4-Methoxybenzyl)oxy)anthracene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and potential biological activities compared to its parent compound, anthracene.
Propriétés
Numéro CAS |
917985-33-2 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methoxy]anthracene |
InChI |
InChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3 |
Clé InChI |
LLIMHYHTKPOKAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



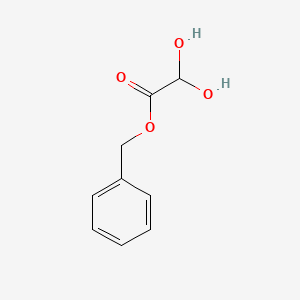
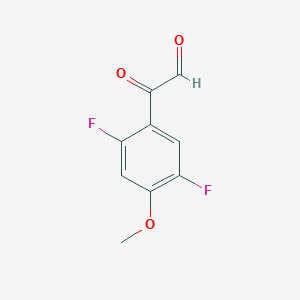
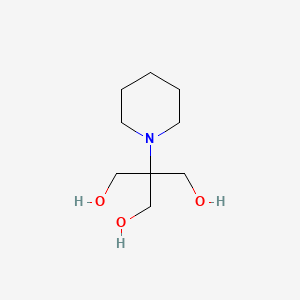
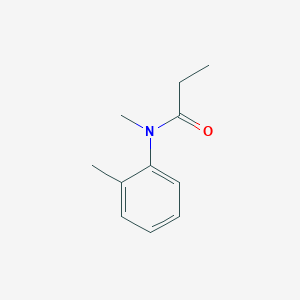
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
